Benzyl 3-chlorophenyl ether
Overview
Description
Benzyl 3-chlorophenyl ether is an organic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.679 g/mol It is characterized by the presence of a benzyl group attached to a 3-chlorophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-chlorophenyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of a benzyl halide with a 3-chlorophenol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-chlorophenyl ether undergoes various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form corresponding phenols and benzaldehydes.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol and 3-chlorophenol.
Substitution: The chlorine atom in the 3-chlorophenyl group can undergo nucleophilic substitution reactions to form different substituted phenyl ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Phenols and benzaldehydes.
Reduction: Benzyl alcohol and 3-chlorophenol.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-chlorophenyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ether cleavage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-chlorophenyl ether involves its interaction with specific molecular targets. The ether linkage can be cleaved by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can then interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Benzyl phenyl ether: Lacks the chlorine substituent, making it less reactive in substitution reactions.
3-Chlorophenyl methyl ether: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness: The chlorine substituent enhances its reactivity in nucleophilic substitution reactions compared to benzyl phenyl ether .
Properties
IUPAC Name |
1-chloro-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJUFHLXUSIELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179059 | |
Record name | Benzyl 3-chlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24318-02-3 | |
Record name | 1-Chloro-3-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24318-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-chlorophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 3-chlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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